2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
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Overview
Description
The compound with the identifier “2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as 8-bromoguanosine. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The molecular formula of 8-bromoguanosine is C10H12BrN5O5, and it has a molecular weight of 362.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-bromoguanosine can be synthesized through the bromination of guanosine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the 8-position of the guanine moiety.
Industrial Production Methods
Industrial production of 8-bromoguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromoguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 8-oxoguanosine or reduction to remove the bromine atom.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield guanine and ribose.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution: Products include 8-substituted guanosine derivatives.
Oxidation: 8-oxoguanosine.
Reduction: Guanosine.
Scientific Research Applications
8-bromoguanosine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various guanosine derivatives.
Biology: It serves as a tool to study the effects of bromination on nucleosides and nucleotides.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the synthesis of modified nucleosides for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 8-bromoguanosine involves its incorporation into nucleic acids, where it can cause mutations by pairing with cytosine instead of thymine. This property is exploited in antiviral and anticancer research to disrupt the replication of viral genomes or cancer cell DNA. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
8-oxoguanosine: An oxidized derivative of guanosine.
8-azaguanine: A guanine analog with an azido group at the 8-position.
8-chloroguanosine: A chlorinated derivative of guanosine.
Uniqueness
8-bromoguanosine is unique due to its bromine atom, which imparts distinct chemical reactivity and biological activity compared to other 8-substituted guanosine derivatives. Its ability to form stable adducts with nucleophiles and its potential to induce mutations make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCSHXLTWZYBA-UMMCILCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2Br)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)N=C2Br)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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